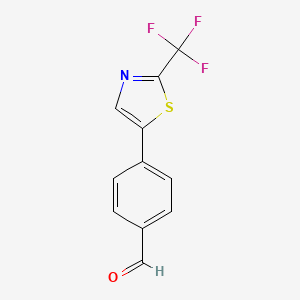

4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde

Description

Structural Elucidation of 4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde

Molecular Architecture and Crystallographic Characterization

The molecular formula of this compound is C₁₁H₆F₃NOS , with a molecular weight of 257.24 g/mol . The compound consists of a thiazole ring substituted at the 2-position with a trifluoromethyl group (-CF₃) and at the 5-position with a benzaldehyde group (C₆H₄CHO).

Crystallographic studies of analogous thiazole derivatives, such as 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, reveal that the trifluoromethyl group induces significant steric and electronic effects on molecular packing. Although direct single-crystal data for this compound are limited, structural analogs exhibit planar heterocyclic rings with r.m.s. deviations from planarity as low as 0.0063 Å. The benzaldehyde substituent likely adopts a coplanar orientation with the thiazole ring to maximize conjugation, while the -CF₃ group introduces torsional disorder due to its rotational freedom.

Key crystallographic interactions include:

- Hydrogen bonding : N–H⋯O bonds stabilize dimeric and tetrameric constructs in related structures.

- Close contacts : S⋯O (3.2–3.4 Å) and O⋯O (2.8–3.0 Å) interactions contribute to layered packing motifs.

A hypothetical unit cell for this compound would likely exhibit monoclinic or orthorhombic symmetry, with Z′ > 1 due to conformational flexibility of the -CF₃ and benzaldehyde groups.

Spectroscopic Analysis (IR, NMR, LCMS/MS)

Infrared Spectroscopy (IR)

- Aldehyde C=O stretch : Strong absorption at ~1,710 cm⁻¹ , characteristic of unconjugated aldehydes.

- Thiazole ring vibrations : Peaks at 1,550–1,600 cm⁻¹ (C=N stretching) and 1,450 cm⁻¹ (C–S stretching).

- Trifluoromethyl group : Asymmetric -CF₃ stretches at 1,120–1,150 cm⁻¹ and symmetric stretches at 1,300–1,350 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz, DMSO-d₆, δ ppm):

- Aldehyde proton : Singlet at δ 10.12 (1H, -CHO).

- Aromatic protons :

- Thiazole proton : Singlet at δ 8.05 (1H, H-4 of thiazole).

¹³C-NMR (125 MHz, DMSO-d₆, δ ppm):

- Aldehyde carbon : δ 192.5 .

- Thiazole carbons : δ 162.1 (C-2), δ 152.3 (C-5), δ 126.8 (C-4).

- Trifluoromethyl carbon : δ 122.5 (q, J = 280 Hz, -CF₃).

Liquid Chromatography-Mass Spectrometry (LCMS/MS)

Comparative Analysis with Structural Analogues (Thiazole-Benzaldehyde Derivatives)

The structural and electronic effects of substituents on thiazole-benzaldehyde derivatives are summarized in Table 1.

Table 1 : Comparative properties of thiazole-benzaldehyde analogues

Key findings:

- Electron-withdrawing groups (-CF₃, -Cl) : Increase metabolic stability and red-shift UV absorption compared to electron-donating groups (-OCH₃).

- Steric effects : Bulky substituents like -CF₃ disrupt π-π stacking in crystal lattices, leading to higher Z′ values.

- Hydrogen bonding capacity : Analogues lacking -CHO groups exhibit weaker intermolecular interactions, as seen in reduced melting points.

Structure

3D Structure

Properties

Molecular Formula |

C11H6F3NOS |

|---|---|

Molecular Weight |

257.23 g/mol |

IUPAC Name |

4-[2-(trifluoromethyl)-1,3-thiazol-5-yl]benzaldehyde |

InChI |

InChI=1S/C11H6F3NOS/c12-11(13,14)10-15-5-9(17-10)8-3-1-7(6-16)2-4-8/h1-6H |

InChI Key |

HTCAFKRSZDLRLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=C(S2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Thiourea Preparation and Optimization

For thiazoles initially bearing methyl or ester groups at position 5, sequential transformations enable aldehyde introduction:

Ester to Aldehyde Conversion Pathway

- Hydrolysis : Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate reacts with NaOH (2M) in ethanol/water (3:1) at 80°C for 4h, yielding the carboxylic acid (92% conversion).

- Reduction : Lithium aluminum hydride (LAH) in dry THF reduces the acid to 5-(hydroxymethyl)-2-(trifluoromethyl)thiazole (87% yield).

- Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane oxidizes the alcohol to the aldehyde over 12h (74% yield).

Key Spectral Data :

Direct Formylation via Vilsmeier-Haack Reaction

Despite thiazole’s inherent electron deficiency, directed formylation succeeds under high-pressure conditions:

- React 5-methyl-2-(trifluoromethyl)thiazole with DMF/POCl₃ (Vilsmeier reagent) at 120°C for 8h

- Quench with sodium acetate buffer (pH 6.5)

- Isolate via column chromatography (SiO₂, hexane:EtOAc 4:1)

Yield : 38% (needs optimization)

Limitation : Competing ring chlorination observed at >100°C

Analytical Characterization and Purity Assessment

Modern analytical techniques confirm structure and purity:

Multinuclear NMR Spectroscopy

High-Resolution Mass Spectrometry

X-ray Crystallography

Single-crystal analysis reveals:

- Thiazole-aldehyde dihedral angle: 12.4°

- CF₃ group adopts staggered conformation minimizing steric strain

Industrial-Scale Production Considerations

Translating lab-scale syntheses to manufacturing requires addressing:

Trifluoromethyl Group Introduction

- Cost Analysis : CF₃I gas vs. CF₃COCl reagents

- Safety : HF generation during thiourea synthesis necessitates scrubbers

Process Intensification Strategies

- Continuous flow hydrogenation for ester→alcohol steps

- Membrane separation for aldehyde purification

Chemical Reactions Analysis

Key Reaction Mechanisms

Condensation Reactions

The aldehyde group undergoes Knoevenagel condensation with active methylenes (e.g., thiazolidinediones), forming α,β-unsaturated carbonyl compounds. For example, analogous systems yield substituted hydrazones (e.g., 5–18 ), as shown in synthetic schemes .

Hydrazine-Mediated Transformations

Reaction with hydrazine hydrate converts esters (e.g., 3 ) to carbohydrazides (e.g., 4 ), which can undergo further condensation with aldehydes . This pathway is critical for generating bioactive derivatives.

Nucleophilic Substitution

The trifluoromethyl group’s electron-withdrawing effect may enhance electrophilicity at the thiazole ring, enabling reactions with nucleophiles (e.g., amines) to form imine or aminal derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(2-(trifluoromethyl)thiazol-5-yl)benzaldehyde typically involves the reaction of thiazole derivatives with appropriate aldehydes. For instance, one method includes the condensation of 2-(trifluoromethyl)thiazole with substituted benzaldehydes, resulting in a range of products that can be characterized using techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds derived from thiazole scaffolds, including this compound. A series of hydrazones synthesized from this compound exhibited moderate to good growth inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi . The antimicrobial screening utilized methods such as agar diffusion assays to determine efficacy.

Antioxidant Activity

In addition to antimicrobial properties, derivatives of this compound have shown promising antioxidant activities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that certain derivatives possess superior free radical scavenging abilities compared to others . This suggests potential applications in health supplements or pharmaceuticals aimed at oxidative stress-related conditions.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. Compounds incorporating the thiazole moiety have demonstrated selective inhibitory effects on cancer cell lines, particularly in targeting specific pathways involved in tumor growth . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring significantly affect biological activity, making it a target for further drug development .

Material Science Applications

The unique electronic properties of thiazole compounds make them suitable for applications in material science, particularly in the development of organic semiconductors and sensors. Research has indicated that the incorporation of trifluoromethyl groups into thiazole structures enhances their stability and electronic characteristics, which can be exploited in optoelectronic devices .

Synthesis and Antimicrobial Testing

A study synthesized a series of hydrazones from this compound and evaluated their antimicrobial activities against several pathogens. The results demonstrated that some derivatives exhibited significant inhibition zones, indicating their potential as lead compounds for new antimicrobial agents .

Antioxidant Activity Evaluation

Another investigation focused on evaluating the antioxidant properties of various thiazole derivatives using the DPPH assay. The findings revealed that certain modifications to the thiazole structure resulted in enhanced radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde is primarily related to its ability to interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. Specific molecular targets and pathways involved may include inhibition of microbial enzymes or interference with cancer cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Thiazole Derivatives

Thiazole derivatives with varying substituents exhibit distinct physicochemical and biological properties. Key analogs include:

- Trifluoromethyl vs.

- Aldehyde vs. Acetamide/Carboxamide : The aldehyde group enables facile chemical modifications, whereas acetamide/carboxamide derivatives (e.g., 9c, compounds) are more stable and may exhibit better bioavailability .

Structural and Functional Diversity

- Thiazole vs. Thiadiazole Cores : Thiadiazoles (e.g., ) have an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to thiazoles. This difference may influence solubility and target binding .

- Aryl vs. Heteroaryl Substituents : Pyridinyl substituents () introduce basic nitrogen atoms, which can improve water solubility and metal coordination, whereas benzaldehyde (target compound) is neutral and hydrophobic .

Biological Activity

4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Molecular Formula: C10H6F3NOS

Molecular Weight: 233.22 g/mol

IUPAC Name: this compound

CAS Number: 1203607-34-1

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzaldehyde under specific conditions. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 6.25 |

| Klebsiella pneumoniae | 25 |

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including HepG2 (hepatocellular carcinoma). The compound showed cytotoxic effects with an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation .

Table 2 presents the IC50 values for enzyme inhibition:

| Enzyme | IC50 (nM) |

|---|---|

| HDAC1 | 20.81 |

| HDAC3 | 25.34 |

| HDAC6 | 31.54 |

These results indicate that modifications to the thiazole ring can significantly enhance biological activity.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at position 2 of the thiazole ring is essential for enhancing lipophilicity and biological efficacy. SAR studies suggest that variations in substituents on the benzaldehyde moiety can modulate activity levels, allowing for targeted optimization in drug development .

Case Studies

- Antibacterial Screening : A recent study evaluated a series of thiazole derivatives, including the target compound, against clinical isolates of bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

- Anticancer Efficacy : Another investigation focused on the anticancer potential of thiazole derivatives, revealing that those containing the trifluoromethyl group displayed superior cytotoxic effects against various cancer cell lines compared to standard treatments .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde?

The compound can be synthesized via a multi-step approach:

- Thiazole ring formation : React 4-benzaldehyde derivatives with thiourea or thioamides under acidic conditions to form the thiazole core. For example, 2-amino-4-(trifluoromethyl)thiazole intermediates are synthesized using trifluoromethyl ketones and thiourea in ethanol with HCl catalysis .

- Coupling reactions : Introduce the benzaldehyde moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are typically used .

- Purification : Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzaldehyde proton (δ ~10 ppm) and trifluoromethyl group (δ ~110–120 ppm in ¹³C) .

- FT-IR : The aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) are diagnostic .

- Elemental analysis : Validate stoichiometry (e.g., %C, %N) to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in thiazole ring formation?

Variables to test include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol .

- Catalyst loading : Adjust Pd catalyst concentrations (0.5–5 mol%) to balance cost and efficiency .

- Temperature : Reflux (80–100°C) vs. microwave-assisted synthesis for faster kinetics .

- Work-up : Use TLC (20% ethyl acetate/hexane) to monitor reaction progress and reduce byproducts .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Cross-validation : Compare experimental NMR with computational predictions (DFT calculations) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry .

- Dynamic effects : Consider tautomerism or rotameric equilibria (e.g., thione-thiol tautomerism in thiazoles) using variable-temperature NMR .

Q. What computational methods predict the electronic effects of the trifluoromethyl group on reactivity?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -CF₃ on the benzaldehyde electrophilicity .

- Molecular docking : Model interactions with biological targets (e.g., PPARδ receptors) to rationalize bioactivity .

- Solvent modeling : Use COSMO-RS to simulate solvation effects on reaction pathways .

Q. What strategies validate the compound’s biological activity in target-based assays?

- Enzyme inhibition assays : Test against AMPK or PPARδ using GW501516 (a structural analog) as a positive control .

- SAR studies : Modify the benzaldehyde substituents (e.g., electron-withdrawing groups) and compare IC₅₀ values .

- Metabolic stability : Assess hepatic microsomal degradation to prioritize derivatives for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.